molecular formula C20H16N2O3S B3498324 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

Cat. No.: B3498324
M. Wt: 364.4 g/mol
InChI Key: YSSBYHYEDVDGDI-UHFFFAOYSA-N
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-26-18)20-22-16-11-14(24-2)7-8-17(16)25-20/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBYHYEDVDGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Coupling Reactions: The final step involves coupling the benzoxazole and thiophene rings through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(3-aminophenyl)-5-methoxy-1,3-benzoxazol-2-yl]-2,5-dichlorobenzenesulfonamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Uniqueness

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

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